molecular formula C9H7ClO4 B161432 Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate CAS No. 125812-04-6

Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate

Cat. No. B161432
M. Wt: 214.6 g/mol
InChI Key: CDHJTILDESBRHP-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate, also known as Methyl 3-(5-chlorocarbonyl-2-furanyl)-2-propenoate or MCFP, is a chemical compound that belongs to the furan family. It is widely used in scientific research, especially in the field of medicinal chemistry. MCFP has shown promising results in various applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.

Mechanism Of Action

The mechanism of action of MCFP is not fully understood. However, it has been suggested that MCFP exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes, which results in the inhibition of cancer cell growth. MCFP has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.

Biochemical And Physiological Effects

MCFP has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. MCFP has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, MCFP has been found to inhibit the growth of Gram-positive bacteria by disrupting the bacterial cell membrane.

Advantages And Limitations For Lab Experiments

MCFP is a potent and selective inhibitor of HDACs. It has shown excellent anti-cancer and anti-inflammatory activities in vitro and in vivo. Moreover, MCFP has demonstrated good pharmacokinetic properties, such as high oral bioavailability and low toxicity. However, MCFP has some limitations, such as poor solubility in water, which may affect its efficacy in some applications.

Future Directions

The potential therapeutic applications of MCFP are vast, and there are several future directions for research. One direction is to investigate the efficacy of MCFP in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of MCFP as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, the development of MCFP analogs with improved solubility and pharmacokinetic properties is also an area of future research.

Synthesis Methods

The synthesis of MCFP involves the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction with methyl acrylate. The final product is obtained by the reaction of the intermediate with sodium methoxide. The yield of MCFP is high, and the purity is also excellent.

Scientific Research Applications

MCFP has been extensively studied for its potential therapeutic properties. It has shown significant anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. MCFP has also exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, MCFP has been found to possess anti-bacterial activity against Gram-positive bacteria, including Staphylococcus aureus.

properties

CAS RN

125812-04-6

Product Name

Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate

Molecular Formula

C9H7ClO4

Molecular Weight

214.6 g/mol

IUPAC Name

methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C9H7ClO4/c1-13-8(11)5-3-6-2-4-7(14-6)9(10)12/h2-5H,1H3/b5-3+

InChI Key

CDHJTILDESBRHP-HWKANZROSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)Cl

SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)Cl

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)Cl

synonyms

2-Propenoic acid, 3-[5-(chlorocarbonyl)-2-furanyl]-, methyl ester, (E)- (9CI)

Origin of Product

United States

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